N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, an oxazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N). The reaction proceeds with high yields, often exceeding 90% . The carboxamide product can then be further functionalized through arylation using triphenylphosphine palladium as a catalyst and potassium phosphate (K3PO4) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The furan and oxazole rings can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like K3PO4 are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antibacterial agent, particularly against drug-resistant strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide exerts its effects is primarily through its interaction with bacterial enzymes and proteins. Docking studies and molecular dynamics simulations have shown that the compound can bind to the active sites of these enzymes, inhibiting their function and leading to antibacterial activity . The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt bacterial cell wall synthesis and protein function is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: This compound shares the furan and bromophenyl groups but lacks the oxazole ring.
N-(4-bromophenyl)oxazole-2-carboxamide: Similar to the target compound but without the furan ring.
N-(4-bromophenyl)thiazole-2-carboxamide: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is unique due to the combination of its furan, oxazole, and bromophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H9BrN2O3 |
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Molecular Weight |
333.14 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H9BrN2O3/c15-10-5-3-9(4-6-10)11-8-13(20-17-11)16-14(18)12-2-1-7-19-12/h1-8H,(H,16,18) |
InChI Key |
OQQIGTWLXSAQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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